molecular formula C7H11NO B3186438 3-Methyl-3-azabicyclo[3.1.1]heptan-6-one CAS No. 1240526-26-4

3-Methyl-3-azabicyclo[3.1.1]heptan-6-one

Cat. No. B3186438
CAS RN: 1240526-26-4
M. Wt: 125.17
InChI Key: SAWKZFSKZRHOJA-UHFFFAOYSA-N
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Description

3-Methyl-3-azabicyclo[3.1.1]heptan-6-one is a chemical compound with the molecular formula C7H11NO . It is a hydrochloride salt with a molecular weight of 161.63 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes, including 3-Methyl-3-azabicyclo[3.1.1]heptan-6-one, involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .


Molecular Structure Analysis

The molecular structure of 3-Methyl-3-azabicyclo[3.1.1]heptan-6-one consists of seven carbon atoms, eleven hydrogen atoms, and one nitrogen atom . The InChI code for this compound is 1S/C7H11NO.ClH/c1-8-3-5-2-6(4-8)7(5)9;/h5-6H,2-4H2,1H3;1H .


Chemical Reactions Analysis

The core structure of 3-Methyl-3-azabicyclo[3.1.1]heptan-6-one has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring . This has led to a significant improvement in physicochemical properties .

Mechanism of Action

While the specific mechanism of action for 3-Methyl-3-azabicyclo[3.1.1]heptan-6-one is not explicitly mentioned in the sources, it’s known that the compound’s core structure has been used in the synthesis of the antihistamine drug Rupatidine . Antihistamines work by blocking the action of histamine, a substance in the body that causes allergic symptoms.

Safety and Hazards

The safety information for 3-Methyl-3-azabicyclo[3.1.1]heptan-6-one indicates that it has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for 3-Methyl-3-azabicyclo[3.1.1]heptan-6-one could involve further exploration of its potential uses in medicinal chemistry. For instance, its core structure has been successfully incorporated into the structure of the antihistamine drug Rupatidine , suggesting potential for further applications in drug development.

properties

IUPAC Name

3-methyl-3-azabicyclo[3.1.1]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-8-3-5-2-6(4-8)7(5)9/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWKZFSKZRHOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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